molecular formula C10H15N3O B3008878 (1-(Pyrimidin-2-yl)piperidin-2-yl)methanol CAS No. 1248954-85-9

(1-(Pyrimidin-2-yl)piperidin-2-yl)methanol

Cat. No.: B3008878
CAS No.: 1248954-85-9
M. Wt: 193.25
InChI Key: OQSRLEYHPCRRSB-UHFFFAOYSA-N
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Description

(1-(Pyrimidin-2-yl)piperidin-2-yl)methanol: is a heterocyclic compound that features a pyrimidine ring attached to a piperidine ring, which is further connected to a methanol group

Mechanism of Action

Target of Action

The primary targets of (1-(Pyrimidin-2-yl)piperidin-2-yl)methanol are currently unknown. The compound belongs to the piperidine class of compounds, which are known to interact with a wide range of biological targets . .

Mode of Action

Piperidine derivatives are known to interact with their targets through a variety of mechanisms, including hydrogen bonding and hydrophobic interactions . The specific interactions of this compound with its targets would depend on the chemical structure of the targets and the environment in which the interactions occur.

Biochemical Pathways

Piperidine derivatives can affect a wide range of biochemical pathways depending on their specific targets

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Pyrimidin-2-yl)piperidin-2-yl)methanol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.

    Attachment of the Pyrimidine Ring: The pyrimidine ring is introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with the piperidine ring.

    Introduction of the Methanol Group:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (1-(Pyrimidin-2-yl)piperidin-2-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1-(Pyrimidin-2-yl)piperidin-2-yl)methanol: has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Material Science: It is used in the development of novel materials with specific electronic, optical, or mechanical properties.

    Biological Studies: The compound is used in biochemical assays and studies to understand its interaction with various biological targets.

Comparison with Similar Compounds

Similar Compounds

    (1-(Pyrimidin-4-yl)piperidin-2-yl)methanol: This compound has a similar structure but with the pyrimidine ring attached at a different position.

    (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol: Another isomer with the methanol group attached at a different position on the piperidine ring.

Uniqueness

    (1-(Pyrimidin-2-yl)piperidin-2-yl)methanol: is unique due to its specific structural arrangement, which can lead to distinct chemical and biological properties compared to its isomers. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(1-pyrimidin-2-ylpiperidin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c14-8-9-4-1-2-7-13(9)10-11-5-3-6-12-10/h3,5-6,9,14H,1-2,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSRLEYHPCRRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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